Methyl 6-amino-4-methylnicotinate
Overview
Description
Methyl 6-amino-4-methylnicotinate is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the 6th position and a methyl group at the 4th position on the nicotinate ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-amino-4-methylnicotinate can be synthesized through the esterification of 6-amino-4-methylnicotinic acid. The process involves dissolving 6-amino-4-methylnicotinic acid in methanol and adding concentrated sulfuric acid dropwise. The reaction mixture is then heated to 85°C overnight .
Industrial Production Methods
Industrial production methods for this compound typically involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-amino-4-methylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products and intermediates .
Mechanism of Action
The mechanism of action of Methyl 6-amino-4-methylnicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of nicotinic acetylcholine receptors, similar to other nicotinic acid derivatives . These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Methyl 6-amino-4-methylnicotinate can be compared with other nicotinic acid derivatives such as:
Methyl nicotinate: Used as a rubefacient in topical preparations.
6-amino-4-methylnicotinic acid: The precursor in the synthesis of this compound.
Nicotinic acid: A well-known compound with various biological activities .
This compound is unique due to the presence of both an amino group and a methyl group on the nicotinate ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 6-amino-4-methylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-7(9)10-4-6(5)8(11)12-2/h3-4H,1-2H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFJNCHHLJFFSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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